Product packaging for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate(Cat. No.:CAS No. 898787-11-6)

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

Cat. No.: B1614336
CAS No.: 898787-11-6
M. Wt: 246.18 g/mol
InChI Key: DIDNWEUOZHFCKH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate ( 898787-11-6) is a high-purity fluorinated aromatic compound with a molecular weight of 246.18 g/mol and the molecular formula C₁₁H₉F₃O₃ . This compound serves as a critical synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry research. Its structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position, provides a unique combination of reactive sites for diverse chemical transformations . The strategic incorporation of fluorine atoms significantly influences the molecule's properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity in biological systems . In medicinal chemistry research, this compound is investigated for its potential as an inhibitor of biological targets such as histone deacetylases (HDACs), which are significant in oncology research . Studies have also indicated that derivatives containing the trifluoroacetyl group can exhibit antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes . In organic synthesis, it is a versatile precursor. The trifluoroacetyl ketone functionality is amenable to oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to create a diverse array of complex derivatives . It can be synthesized via acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride or through Friedel-Crafts acylation of ethyl benzoate derivatives . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3O3 B1614336 Ethyl 3-(2,2,2-trifluoroacetyl)benzoate CAS No. 898787-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2,2,2-trifluoroacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDNWEUOZHFCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645215
Record name Ethyl 3-(trifluoroacetyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID20645215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-11-6
Record name Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(trifluoroacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Pathways of Ethyl 3 2,2,2 Trifluoroacetyl Benzoate

Electrophilic and Nucleophilic Substitution Reactions Involving the Trifluoroacetyl Group

The trifluoroacetyl group is central to the reactivity of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. The carbonyl carbon of this group is rendered highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group. nih.gov This enhanced electrophilicity makes it a prime target for nucleophilic attack.

Nucleophilic acyl substitution reactions at the trifluoroacetyl carbonyl are common. These reactions proceed through a two-step mechanism involving a tetrahedral intermediate. libretexts.org The general pathway involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, although in the case of a ketone, this typically leads to an alcohol after protonation rather than substitution. However, reactions with certain nucleophiles can lead to substitution-like products.

Common nucleophilic reactions involving the trifluoroacetyl group include:

Aminolysis: Similar to esters, the trifluoroacetyl ketone can react with ammonia (B1221849) or amines. For instance, the aminolysis of ethyl benzoate (B1203000) to form an amide is a well-established reaction. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents can add to the electrophilic carbonyl carbon. Typically, this reaction occurs twice with esters to form tertiary alcohols, but with the trifluoroacetyl ketone, it would lead to a tertiary alcohol after a single addition and workup. libretexts.org

Nucleophilic Substitution of the Trifluoromethyl Group: Under certain conditions, the trifluoromethyl group itself can be substituted by other groups through nucleophilic substitution reactions.

The table below summarizes key nucleophilic reactions at the trifluoroacetyl group.

Table 1: Nucleophilic Reactions at the Trifluoroacetyl Carbonyl

Reaction Type Nucleophile Product Type Mechanism Highlight
Hydride Reduction Hydride (e.g., from NaBH₄) Secondary Alcohol Nucleophilic addition of hydride to the carbonyl carbon. libretexts.org
Grignard Reaction Organometallic (e.g., R-MgBr) Tertiary Alcohol Nucleophilic addition of the carbanion to the carbonyl carbon. libretexts.org
Aminolysis Amines (R-NH₂) Imine/Enamine Nucleophilic attack by the amine followed by dehydration. libretexts.org

While the aromatic ring can undergo electrophilic aromatic substitution (EAS), the trifluoroacetyl group itself does not typically undergo electrophilic substitution. Instead, its strong electron-withdrawing nature deactivates the aromatic ring and, along with the meta-directing ester group, would direct any incoming electrophile to the positions meta to both groups (C5). ucalgary.ca

Oxidation and Reduction Pathways of the Trifluoroacetyl and Ester Moieties

Both the trifluoroacetyl group and the ethyl ester moiety can undergo oxidation and reduction, although their reactivity differs.

Reduction Pathways: The trifluoroacetyl group is readily reduced. The carbonyl can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄). The ester group is less reactive towards reduction and typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Using a powerful reducing agent would likely reduce both functional groups. The reduction of ethyl benzoate with LiAlH₄ yields benzyl (B1604629) alcohol and ethanol (B145695). libretexts.org A similar reaction with this compound would be expected to reduce the ester to a primary alcohol and the ketone to a secondary alcohol. Asymmetric reduction of similar β-keto esters has been achieved using biological methods, such as with Chlorella, to produce specific stereoisomers of the corresponding hydroxy esters. nih.gov

Oxidation Pathways: The trifluoroacetyl group can be a site for oxidation. A relevant transformation for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wiley-vch.de In this reaction, a peroxyacid is used, and an alkyl or aryl group migrates. For this compound, this could potentially lead to the formation of an aryl ester, where the trifluoromethyl group remains intact. wiley-vch.de The ester moiety is already in a high oxidation state and is generally resistant to further oxidation.

The table below outlines the primary oxidation and reduction reactions.

Table 2: Oxidation and Reduction Reactions

Moiety Reaction Reagent Example Product
Trifluoroacetyl Reduction NaBH₄ 1,1,1-trifluoro-2-hydroxyethyl group
Ethyl Ester Reduction LiAlH₄ Primary alcohol (hydroxymethyl group)

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound allows for potential intramolecular reactions, particularly under conditions that promote the formation of reactive intermediates.

Intramolecular Cyclization: While specific examples for this compound are not abundant, related structures demonstrate the potential for cyclization. For instance, N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates undergo intramolecular oxidative cyclization to form 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. nih.gov This highlights the ability of the trifluoromethyl-containing moiety to participate in ring-forming reactions.

Rearrangement Mechanisms: Cationic rearrangements, such as the Pinacol or Wagner-Meerwein rearrangements, could occur if a carbocation is generated adjacent to a substituent that can migrate. msu.edumsu.edu For example, if the alcohol derived from the reduction of the trifluoroacetyl group is subjected to acidic conditions, the resulting carbocation could potentially induce rearrangement.

The Baeyer-Villiger oxidation mentioned previously is a prime example of an intramolecular rearrangement where an aryl group migrates from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de Another potential rearrangement is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy-carboxylate, driven by the formation of a stable carboxylate anion. msu.edu While the subject molecule is not a 1,2-diketone, this illustrates a type of anion-induced rearrangement.

Role of the Trifluoromethyl Group in Directing Reactivity and Stabilizing Intermediates

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry and plays a decisive role in the reactivity of this compound. nih.govmdpi.com

Directing Reactivity:

Activation of Electrophilic Sites: The primary role of the -CF₃ group is to activate the adjacent carbonyl carbon toward nucleophilic attack through its strong inductive effect. nih.gov This makes the trifluoroacetyl ketone more electrophilic than a standard acetophenone (B1666503).

Influence on Aromatic Ring: The -CF₃ group, as part of the trifluoroacetyl substituent, strongly deactivates the aromatic ring towards electrophilic aromatic substitution. ucalgary.ca Its electron-withdrawing nature reduces the electron density of the ring, making it less nucleophilic.

Stabilization of Intermediates:

Anionic Intermediates: The electron-withdrawing nature of the -CF₃ group can stabilize adjacent negative charges. For example, in a tetrahedral intermediate formed by nucleophilic attack on the carbonyl, the -CF₃ group helps to delocalize the negative charge on the oxygen atom.

Cationic Intermediates: In the context of superelectrophiles generated in superacids, the -CF₃ group has been shown to enhance the electrophilic character at cationic sites. nih.gov It promotes greater positive charge-delocalization, which can stabilize the intermediate despite its high reactivity. nih.gov

Other Effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com This is a key reason for its prevalence in pharmaceuticals. mdpi.commdpi.com

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance properties like membrane permeability. mdpi.com

The profound electronic influence of the trifluoromethyl group is summarized in the table below.

Table 3: Effects of the Trifluoromethyl Group on Reactivity

Effect Description Consequence
Inductive Effect Strong electron withdrawal (-I effect). nih.gov Enhances the electrophilicity of the adjacent carbonyl carbon.
Resonance Effect Minimal resonance effect. Reactivity is dominated by induction.
Intermediate Stabilization Stabilizes adjacent anionic intermediates via induction. Facilitates nucleophilic attack.
Cationic Stabilization Delocalizes positive charge in superelectrophilic intermediates. nih.gov Leads to unusual chemo-, regio-, and stereoselectivity in certain reactions. nih.gov

Derivatization and Structural Modification Strategies for Enhanced Functionality

Synthesis of Novel Analogs and Homologs Bearing Trifluoroacetylated Benzoate (B1203000) Scaffolds

The ethyl 3-(2,2,2-trifluoroacetyl)benzoate core is a valuable building block for constructing more complex molecules. Its inherent chemical stability and the presence of the reactive ketone functionality make it an ideal starting point for synthesizing novel analogs. A key strategy involves using this scaffold to introduce the trifluoroacetylated phenyl motif into larger, biologically relevant structures.

For instance, the synthesis of novel β-lactam analogues, which are structurally related to potent microtubule-disrupting agents like combretastatin (B1194345) A-4 (CA-4), demonstrates this approach. mdpi.com The general synthesis involves the reaction of an appropriately substituted imine with a zinc enolate generated from a bromoacetyl precursor. By analogy, the trifluoroacetylated benzoate structure can be envisioned as a key component in similar synthetic routes to create fluorinated analogues of complex natural products. The objective of such syntheses is often to investigate how the introduction of fluorine or trifluoromethyl groups can enhance biological activity or stability. mdpi.com

A representative synthetic transformation could involve using the ketone of the trifluoroacetyl group as a handle for condensation or cycloaddition reactions. For example, a Knoevenagel condensation with an active methylene (B1212753) compound could extend the structure, while a Paal-Knorr synthesis could be used to construct heterocyclic analogs like pyrroles or furans. These strategies leverage the existing scaffold to rapidly generate structural diversity.

Table 1: Representative Synthesis of a Novel Analog

Starting Material Reagents & Conditions Product Structure Description

Functional Group Interconversions on the Benzoate Ring System

The benzoate ring of this compound is amenable to a variety of functional group interconversions (FGIs), primarily through electrophilic aromatic substitution. imperial.ac.ukorganic-chemistry.orgorganic-chemistry.org The existing substituents—the ester and the trifluoroacetyl group—are both electron-withdrawing and act as meta-directors. This provides strong regiochemical control over subsequent reactions, directing incoming electrophiles to the C5 position, and to a lesser extent, the C2 and C4 positions relative to the ester.

Common transformations include:

Nitration: Introducing a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This nitro-derivative can then be reduced to an amine, providing a handle for further functionalization, such as amide or sulfonamide formation.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. These halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds and build molecular complexity.

Reduction: The entire aromatic ring can be partially reduced under specific conditions, such as the Birch reduction (dissolving metal in ammonia (B1221849)/alcohol), to yield a 1,4-cyclohexadiene (B1204751) derivative. imperial.ac.uk This transformation dramatically alters the planarity and electronic properties of the molecule.

Table 2: Selected Functional Group Interconversions on the Benzoate Ring

Reaction Type Reagents Position of Substitution Product Class
Nitration HNO₃, H₂SO₄ C5 Nitroaromatic compound
Bromination Br₂, FeBr₃ C5 Aryl bromide
Friedel-Crafts Acylation RCOCl, AlCl₃ C5 Aromatic ketone

Transformations of the Trifluoroacetyl Moiety into Other Fluorinated Functional Groups

The trifluoroacetyl group is a highly versatile functional handle that can be transformed into a range of other important fluorine-containing groups. The strong electron-withdrawing nature of the three fluorine atoms activates the carbonyl carbon for nucleophilic attack and the α-carbon for enolization and subsequent reactions.

Key transformations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol (e.g., using sodium borohydride) to introduce a chiral center and hydrogen-bond donating capability. imperial.ac.uk Further reduction under harsher conditions can potentially remove the oxygen entirely to form a 1,1,1-trifluoroethyl group.

Halogenation: The α-position next to the carbonyl can be halogenated. For example, bromination can lead to the formation of an ethyl 3-(2-bromo-2,2-difluoroacetyl)benzoate derivative, which can serve as a precursor for other nucleophilic substitutions. sigmaaldrich.com

Conversion to Heterocycles: The 1,3-dicarbonyl-like reactivity of the trifluoroacetyl group allows it to be a precursor for various heterocycles. Reaction with hydrazines can yield pyrazoles, with hydroxylamine (B1172632) can yield isoxazoles, and with amidines can yield pyrimidines.

Table 3: Transformations of the Trifluoroacetyl Group

Reaction Type Reagents Resulting Functional Group
Ketone Reduction NaBH₄, MeOH 2,2,2-Trifluoro-1-hydroxyethyl
α-Bromination N-Bromosuccinimide (NBS) 2-Bromo-2,2-difluoroacetyl
Thioacetal Formation Ethanedithiol, BF₃·OEt₂ 2-(Trifluoromethyl)-1,3-dithiolane

Design Principles for Libraries of this compound Derivatives

The design of chemical libraries based on the this compound scaffold is guided by principles of combinatorial chemistry and structure-activity relationship (SAR) exploration. The goal is to systematically explore chemical space around the core structure to identify compounds with optimized properties.

Key design principles include:

Orthogonal Functionalization: The synthetic handles on the benzoate ring and the trifluoroacetyl group can be modified independently. A library can be designed by creating a matrix of derivatives, where one axis represents modifications on the aromatic ring (e.g., H, Cl, NO₂, NH₂) and the other axis represents transformations of the ketone (e.g., ketone, alcohol, alkene). This allows for a systematic evaluation of the contribution of each part of the molecule.

Scaffold Diversification: The core structure can be used as a foundation for building more complex heterocyclic systems. For example, a library of pyrazole (B372694) derivatives can be generated by reacting a set of substituted ethyl 3-(2,2,2-trifluoroacetyl)benzoates with a diverse collection of substituted hydrazines.

Physicochemical Property Tuning: The trifluoromethyl group significantly impacts properties like lipophilicity and metabolic stability. Library design can focus on modulating these properties. For example, converting the ester to a carboxylic acid or an amide can drastically change solubility and hydrogen bonding potential. Similarly, introducing polar groups onto the aromatic ring can balance the hydrophobicity imparted by the trifluoromethyl group.

Bioisosteric Replacement: In a medicinal chemistry context, parts of the molecule can be replaced with known bioisosteres. The ethyl ester could be replaced with a tetrazole or a carboxylic acid. The phenyl ring could be replaced with a pyridine (B92270) or thiophene (B33073) ring to explore the impact on receptor binding and pharmacokinetic properties.

By applying these principles, researchers can efficiently generate large and diverse libraries of novel compounds derived from this compound for screening in drug discovery and materials science programs.

Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, offering insights into its electronic and conformational properties through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

The ¹H NMR spectrum of this compound provides distinct signals that confirm its molecular structure. The ethyl ester group is clearly identifiable by a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂) protons. The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

The aromatic region of the spectrum is more complex due to the 1,3-disubstitution pattern on the benzene (B151609) ring. The four aromatic protons are chemically non-equivalent and exhibit characteristic splitting patterns. The proton situated between the two electron-withdrawing groups (at the C2 position) is expected to be the most deshielded, appearing furthest downfield as a singlet or a finely split triplet. The other three aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the relative positions of the ester and trifluoroacetyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling
Aromatic H (C2)8.4 - 8.6t (or s)Small J (W-coupling)
Aromatic H (C4/C6)8.2 - 8.4m
Aromatic H (C5)7.6 - 7.8tJ ≈ 7-8 Hz
Ethyl -OCH₂-~4.4qJ ≈ 7 Hz
Ethyl -CH₃~1.4tJ ≈ 7 Hz

Note: Predicted values are based on the analysis of substituted benzene derivatives and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and reveals the electronic environment of each. For this compound, all 11 carbon atoms are chemically distinct and therefore produce separate signals.

The two carbonyl carbons are readily distinguished. The ester carbonyl carbon (C=O) signal appears in the typical range for esters, while the ketone carbonyl of the trifluoroacetyl group is also found in the downfield region, generally between 170-175 ppm. The carbon of the trifluoromethyl (CF₃) group appears as a quartet due to one-bond coupling with the three fluorine atoms. The carbons of the ethyl group (–OCH₂CH₃) and the six aromatic carbons all give distinct signals, with their chemical shifts determined by the electronic effects of the substituents. vaia.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone C=O~180 - 185
Ester C=O~165
Aromatic C (quaternary)130 - 140
Aromatic CH128 - 135
CF₃ (quartet)~117 (J ≈ 290 Hz)
Ethyl -OCH₂-~62
Ethyl -CH₃~14

Note: Predicted values are based on typical ranges for the respective functional groups.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the three fluorine atoms of the trifluoroacetyl group are equivalent, giving rise to a single sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of trifluoromethyl ketones. researchgate.net The typical chemical shift range for a trifluoroacetyl group is generally between -70 and -85 ppm (relative to CFCl₃). researchgate.net This technique is highly sensitive to the local electronic environment, making it a valuable probe for studying intermolecular interactions or monitoring chemical reactions at the fluorinated site. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net Key expected correlations include the cross-peak between the methylene and methyl protons of the ethyl group, as well as cross-peaks between adjacent aromatic protons, which helps to delineate the substitution pattern on the benzene ring. sdsu.edu

HSQC/HMQC: A ¹H-¹³C HSQC or HMQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). youtube.com This would definitively link the ethyl group protons to their corresponding carbons and each aromatic proton to its specific carbon atom on the ring, simplifying the assignment of the crowded aromatic region in both spectra. scribd.com

HMBC: A ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons, as it would show correlations from aromatic protons to the ester and ketone carbonyl carbons, as well as to the quaternary aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy confirms the presence of the key functional groups in this compound by identifying their characteristic vibrational modes. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups.

Due to the strong electron-withdrawing effect of the three fluorine atoms, the trifluoroacetyl ketone carbonyl stretch appears at a higher frequency than a typical alkyl ketone. However, in this molecule, the ester carbonyl stretch is observed at a higher wavenumber. The spectrum shows a strong C=O stretch for the ester at approximately 1740 cm⁻¹ and another for the trifluoroacetyl ketone at around 1680 cm⁻¹. Additionally, very strong and characteristic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)C-H2850 - 3000Medium
C=O Stretch (Ester)R-COO-R'~1740Strong
C=O Stretch (Ketone)Ar-CO-CF₃~1680Strong
C-O Stretch (Ester)C-O1200 - 1300Strong
C-F StretchCF₃1100 - 1300Very Strong

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 246, which corresponds to its molecular formula C₁₁H₉F₃O₃.

The fragmentation of the molecule under electron ionization (EI) is predictable and provides structural confirmation. Key fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. pharmacy180.com This would produce a prominent peak at m/z 201 (M - 45).

Loss of an ethyl radical (•CH₂CH₃): This fragmentation results in a peak at m/z 217 (M - 29).

Loss of the trifluoroacetyl radical (•COCF₃): Cleavage of the bond between the aromatic ring and the ketone can lead to a fragment at m/z 149 (M - 97).

Formation of the phenylacylium ion: Similar to ethyl benzoate (B1203000), loss of the ethoxy radical can be followed by further fragmentation, though the trifluoroacetyl group significantly influences the stability of subsequent ions. pharmacy180.com

This fragmentation data is crucial for identifying the compound in complex mixtures and for monitoring its transformation during chemical reactions.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the presence of a benzene ring, a carbonyl group (ketone), and an ester group gives rise to characteristic electronic transitions. The primary chromophore in this molecule is the benzoyl group, which is further influenced by the ethyl ester and the trifluoroacetyl substituent.

The UV-Vis spectrum of this compound is expected to exhibit two main types of absorption bands:

π → π* Transitions: These are typically high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl groups. These transitions are expected to appear at shorter wavelengths (higher energy) and have high molar absorptivity (ε).

n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ester groups) to a π* antibonding orbital. These transitions occur at longer wavelengths and have a significantly lower molar absorptivity.

The trifluoroacetyl group, being a strong electron-withdrawing group, is expected to influence the energy of these transitions. It would likely cause a bathochromic (red) shift of the π → π* band and a hypsochromic (blue) shift of the n → π* band compared to unsubstituted acetophenone (B1666503) or ethyl benzoate. The meta-substitution pattern influences the degree of electronic communication between the ester and the trifluoroacetyl ketone, which would be reflected in the exact positions and intensities of the absorption maxima (λmax).

Expected UV-Vis Absorption Data (Hypothetical)

Transition Type Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Chromophore
π → π* ~240-260 High (>10,000) Benzoyl group

X-ray Crystallography for Solid-State Structural Determination

Based on the analysis of related structures, it is anticipated that the benzene ring would be essentially planar. The ethyl ester and trifluoroacetyl groups are attached to the ring at the 1 and 3 positions, respectively. The relative orientation of these substituents is determined by a combination of electronic effects and steric hindrance. The strong electronegativity of the fluorine atoms in the trifluoroacetyl group significantly influences the electronic distribution within the molecule.

A full crystallographic analysis would provide a detailed data table including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. From this, key structural parameters can be derived.

Hypothetical X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available

Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle Expected Value
C(aromatic)-C(ester) (Å) ~1.49 - 1.51
C(aromatic)-C(ketone) (Å) ~1.48 - 1.50
C=O (ester) (Å) ~1.20 - 1.22
C=O (ketone) (Å) ~1.21 - 1.23
C-CF₃ (Å) ~1.53 - 1.55
C(aromatic)-C(ester)-O(ethyl) (°) ~110 - 112

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to understand the characteristics of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

DFT calculations reveal that the molecular architecture of this compound is significantly influenced by its substituents. The molecule tends to adopt a planar conformation for its aromatic ring, with the trifluoroacetyl group situated at the meta position relative to the ethyl ester group. The potent electron-withdrawing nature of the trifluoroacetyl group plays a crucial role in shaping the electronic distribution across the aromatic system. This effect leads to the creation of localized areas of electron deficiency, which in turn dictates the molecule's reactivity patterns.

The electronic properties of this compound can be further understood by comparing it to its positional isomers. The meta-substitution results in electronic effects that are intermediate between those of the ortho and para isomers. The influence of the trifluoroacetyl group on the ester functionality is a combination of inductive and mesomeric (resonance) effects. In the para isomer, Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, the electronic communication between the substituents is maximized due to the extended conjugation, which enhances the electrophilic character of the ester carbonyl carbon. Conversely, the ortho isomer, Ethyl 2-(2,2,2-trifluoroacetyl)benzoate, exhibits more pronounced intramolecular interactions.

Table 1: Predicted Electronic Properties of this compound and Its Isomers using DFT

PropertyEthyl 2-(2,2,2-trifluoroacetyl)benzoateThis compoundEthyl 4-(2,2,2-trifluoroacetyl)benzoate
Dipole Moment High (due to proximity of polar groups)ModerateHigh (due to strong vector sum of group moments)
HOMO-LUMO Gap ModerateModerateLower (indicating higher reactivity)
Electrostatic Potential on Carbonyl Carbon (Ester) Moderately positivePositiveHighly positive
Intramolecular Interactions Potential for strong intramolecular hydrogen bonding/steric hindranceWeaker intramolecular interactionsMinimal intramolecular steric hindrance

Note: This table represents expected trends based on established principles of electronic effects and DFT studies on related aromatic compounds. Specific numerical values would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not widely available in public literature, the technique offers significant potential for understanding its dynamic behavior.

MD simulations could provide valuable insights into the conformational flexibility of the ethyl ester and trifluoroacetyl groups. Such studies would reveal the preferred rotational orientations (dihedral angles) of these side chains and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Furthermore, MD simulations can be employed to study the interactions of this compound with its environment, such as in a solvent or within a biological membrane. By simulating the molecule in a box of water molecules, for example, one could predict its solvation properties and how it interacts with the surrounding solvent molecules. In a more complex scenario, simulating the molecule's interaction with a lipid bilayer could provide insights into its membrane permeability, a critical factor for potential pharmaceutical applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in optimizing the structure of lead compounds in drug discovery. nih.gov

Although no specific QSAR studies have been published for this compound, a hypothetical QSAR study could be designed. This would involve synthesizing a library of analogues with variations in the substituents on the benzene (B151609) ring. The biological activity of these compounds would then be measured, for instance, their inhibitory concentration (IC50) against a particular enzyme.

Various molecular descriptors for each analogue would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Such a model could then be used to predict the activity of yet-unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

These interactions could include hydrogen bonds between the carbonyl oxygens of the ester and trifluoroacetyl groups and amino acid residues in the active site. Hydrophobic interactions between the benzene ring and nonpolar residues would also likely play a significant role. The results of docking studies can provide a structural basis for the molecule's mechanism of action and guide the design of more potent and selective analogues. For example, studies on similar benzoate (B1203000) derivatives have explored their potential as inhibitors for enzymes like urease. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site

Interacting Residue (Hypothetical)Interaction TypeAtom(s) on Ligand Involved
Lysine Hydrogen BondCarbonyl oxygen of the ester
Aspartic Acid Hydrogen BondCarbonyl oxygen of the trifluoroacetyl group
Leucine Hydrophobic InteractionPhenyl ring
Valine Hydrophobic InteractionEthyl group
Serine Potential Hydrogen BondFluorine atoms of the trifluoroacetyl group

Note: This table is illustrative and represents potential interactions based on the known functionality of the molecule and common active site features of kinases.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the feasibility of chemical reactions and to elucidate their mechanisms by calculating the energies of reactants, products, and transition states. While detailed computational studies on the reaction pathways of this compound are not extensively documented, the principles can be applied to understand its reactivity.

The compound can undergo several types of reactions, including oxidation, reduction, and substitution. For instance, the reduction of the trifluoroacetyl group could lead to a secondary alcohol. Computational methods could be used to model the reaction pathway for this transformation using a reducing agent like sodium borohydride (B1222165). By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Similarly, the hydrolysis of the ethyl ester to the corresponding carboxylic acid is a plausible reaction. Theoretical calculations could model the attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon, mapping out the potential energy surface of the reaction and identifying the transition state structure. Such studies can help in understanding the stability of the compound under different conditions and in designing synthetic routes to its derivatives. Studies on the hydrolysis of similar esters, such as ethyl acetate (B1210297), have utilized computational methods to investigate the conformational effects on the activation energy. researchgate.net

Biological Activities and Biochemical Mechanisms of Action

Investigation of Enzyme Inhibitory Activity and Specificity

Research has demonstrated that Ethyl 3-(2,2,2-trifluoroacetyl)benzoate exhibits notable enzyme inhibitory activity. Specifically, the compound has been identified as an inhibitor of histone deacetylase (HDAC) enzymes. Studies have shown that it displays significant inhibitory action against several HDAC isomers, including HDAC1, HDAC3, and HDAC6. ivychem.com The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

The investigation into its enzyme specificity has revealed a degree of selectivity for certain HDAC isomers, a crucial aspect for the development of targeted therapeutic agents. The trifluoromethyl group present in the compound's structure is thought to play a significant role in its interaction with these enzymatic targets. ivychem.com

Table 1: Inhibitory Activity of this compound against HDAC Isomers

Compound Target Enzyme IC50 Value (µM)
This compound HDAC1 15
Control Compound HDAC1 30

Data derived from in vitro studies. ivychem.com

Antimicrobial Activity and Proposed Cell Membrane Disruption Mechanisms

Specific studies detailing the antimicrobial activity and the precise cell membrane disruption mechanisms of this compound are not extensively documented in the available literature. However, the broader class of compounds to which it belongs, benzoates, are well-known for their antimicrobial properties. medicaljournalssweden.seatenajournals.comresearchgate.net

Generally, the antimicrobial action of benzoates is dependent on the pH of the medium, with the undissociated form of benzoic acid being the primary active agent. cabidigitallibrary.org It is proposed that the lipophilic nature of the undissociated acid allows it to permeate the cell membrane of microorganisms. nih.gov Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, leading to a decrease in intracellular pH and the inhibition of key metabolic processes, such as glycolysis. This disruption of cellular functions ultimately inhibits the growth of bacteria and fungi. cabidigitallibrary.org The general mechanism for some antimicrobial agents involves the perturbation of the lipid fraction of the plasma membrane, which can lead to increased permeability and leakage of intracellular components. nih.gov

Interaction with Molecular Targets such as Enzymes or Receptors

The biochemical mechanism of action for this compound is rooted in its interaction with specific molecular targets, primarily enzymes and receptors. ivychem.com The presence of the trifluoromethyl group is a key structural feature that enhances the compound's ability to form strong and stable interactions with these biological targets. These interactions can occur through various non-covalent forces, including hydrogen bonding and hydrophobic interactions. ivychem.com

The binding of this compound to an enzyme's active site or an allosteric site can lead to the inhibition of the enzyme's catalytic activity, as seen with its effect on HDACs. ivychem.com Similarly, its interaction with a receptor could either block the binding of the natural ligand (antagonism) or mimic its effect (agonism), thereby modulating specific signaling pathways. The precise nature of the resulting biological effect, whether it be inhibition or activation, is contingent upon the specific molecular target and the context of the biochemical pathway involved. ivychem.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies for derivatives related to this compound have provided insights into how modifications of its chemical structure can influence its biological activity. For instance, SAR studies on its HDAC inhibitory activity have indicated that strategic modifications to the molecule could potentially enhance its efficacy and selectivity. ivychem.com

Key structural components, such as the trifluoroacetyl group and the ethyl ester, are crucial for its observed biological effects. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the entire molecule, which can affect its binding affinity to target proteins. ivychem.com The positioning of substituents on the benzene (B151609) ring is also a critical determinant of activity. For example, the meta-position of the trifluoroacetyl group in this compound results in a specific electronic and steric profile that is distinct from its ortho or para isomers, which would be expected to alter its interaction with biological targets. ivychem.com Further SAR studies could explore modifications to the ethyl ester group or the aromatic ring to optimize its biological profile.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization Strategies

The journey of drug discovery often begins with the identification of a "lead compound," a chemical entity showing promising biological activity that can be synthetically modified to enhance its therapeutic properties. ijddd.com Ethyl 3-(2,2,2-trifluoroacetyl)benzoate represents a quintessential starting point or intermediate for such endeavors. Lead optimization is a critical phase that aims to refine a compound's characteristics, including its potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.com

Strategies for optimizing a lead compound like this compound involve several established medicinal chemistry techniques:

Modification of Functional Groups: The ethyl ester and trifluoroacetyl ketone groups are prime targets for chemical manipulation. danaher.com The ester can be hydrolyzed to a carboxylic acid, which can then be converted to a wide array of amides or other ester analogs to explore interactions with biological targets. The ketone can be reduced to a secondary alcohol, such as in Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, or converted to other functionalities to alter binding and electronic properties. sigmaaldrich.com

Isosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties. For instance, the ester could be replaced with a bioisostere to improve metabolic stability or modify solubility. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically creating derivatives and assessing their biological activity, researchers can build a comprehensive understanding of which parts of the molecule are essential for its effect. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to lead optimization. danaher.com

The ultimate goal of these optimization strategies is to improve drug efficacy and chemical accessibility while minimizing any undesirable effects related to the compound's pharmacokinetic properties, such as metabolic stability, solubility, and cell permeability. danaher.com

Fragment-Based Drug Design and Library Screening

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for discovering new drug leads. ijddd.comnih.gov This approach uses libraries of small, low-molecular-weight compounds, or "fragments," to identify hits that bind weakly but efficiently to a biological target. nih.govnih.gov These initial fragment hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov

This compound is highly relevant to FBDD for several reasons:

Adherence to the "Rule of Three": Fragments used in FBDD typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, among other properties. nih.gov With a molecular weight of approximately 246.18 g/mol , this compound fits this criterion well.

Valuable Structural Motifs: The compound contains two key structural motifs—the trifluoroacetylphenyl group and the ethyl benzoate (B1203000) group—that can be considered valuable fragments. These fragments can be included in screening libraries to probe for specific interactions within a target's binding site.

Library Synthesis: Diversity-oriented synthesis (DOS) can be used to create libraries of three-dimensional fragments. nih.gov The scaffold of this compound can be used as a starting point to generate a diverse collection of related molecules for screening purposes. dtu.dk

The key advantage of using small fragments is their low complexity, which increases the probability of achieving a complementary fit with a protein's binding site. nih.gov Biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy are often used to screen fragment libraries and characterize how they bind to the target, providing a solid foundation for subsequent optimization. ijddd.com

Role of the Trifluoromethyl Group in Enhancing Lipophilicity and Metabolic Stability for Pharmaceutical Applications

The incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. wechemglobal.combohrium.com The -CF3 group in this compound plays a crucial role in modulating its physicochemical profile.

Key Properties Conferred by the Trifluoromethyl Group:

PropertyDescriptionImpact on Drug DesignCitation
Increased Lipophilicity The -CF3 group is one of the most lipophilic substituents, with a Hansch π parameter of +0.88. Lipophilicity influences how a drug is absorbed, distributed, and how it permeates cell membranes.Enhances membrane permeability and can improve binding affinity to hydrophobic pockets in target proteins. mdpi.comresearchgate.net
Enhanced Metabolic Stability The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).The -CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life in the body. mdpi.comresearchgate.net
Strong Electronegativity The fluorine atoms are highly electronegative, making the -CF3 group a strong electron-withdrawing group.This can significantly alter the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target. wechemglobal.comresearchgate.net
Bioisosterism The -CF3 group is often used as a bioisostere for other groups, such as a chlorine atom or a methyl group, due to its steric similarity.Allows for fine-tuning of a molecule's properties without drastically changing its size or shape. mdpi.com

The introduction of a trifluoromethyl group can profoundly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com It can lead to better oral bioavailability, increased stability, and enhanced binding interactions, which are all critical for transforming a bioactive compound into a successful pharmaceutical agent. wechemglobal.commdpi.com

Target Identification and Validation Methodologies, including Kinetic Target-Guided Synthesis

Identifying the specific biological molecule (the "target") that a compound interacts with is a fundamental step in drug discovery. For a compound like this compound or its derivatives, various methodologies can be employed to identify and validate its molecular target.

One innovative strategy is Kinetic Target-Guided Synthesis (KTGS) . This approach uses the biological target itself to catalyze the irreversible formation of its own high-affinity ligand from a pool of reactive fragments. nih.gov The target protein selectively binds and orients specific fragments, accelerating a chemical reaction between them to create a potent inhibitor. nih.gov

How KTGS could apply to a scaffold like this compound:

Fragment Selection: A library of fragments would be created. One set of fragments might contain a nucleophilic group, while another fragment would be an electrophile.

The Role of the Electrophile: The trifluoroacetyl group in this compound is a strong electrophile. This ketone could serve as a "warhead" fragment.

Target-Catalyzed Synthesis: If a biological target binds both the trifluoroacetyl-containing fragment and a separate nucleophilic fragment in close proximity, the target can template their reaction, leading to the formation of a new, more complex inhibitor directly within the binding site. nih.gov

This method is particularly powerful for discovering inhibitors even when the three-dimensional structure of the target is not known. uga.edu Recent advancements have expanded the types of chemical reactions and protein targets amenable to KTGS, making it an increasingly valuable tool for hit discovery and lead optimization in medicinal chemistry. nih.gov

Development of Bioactive Molecules and Potential Therapeutic Agents

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl ketone makes it a valuable precursor for creating a wide range of biologically active compounds, particularly in the fields of oncology and virology. wechemglobal.com

The introduction of a -CF3 group can enhance the targeting and inhibitory activity of molecules against cancer cells by promoting stronger binding to key proteins and blocking signal transduction pathways. wechemglobal.com Similarly, in antiviral drug design, trifluoromethylated compounds can bind more effectively to viral enzymes, interfering with viral replication. wechemglobal.com

Systematic modification of the this compound core has led to the synthesis of various derivatives. These modifications are designed to explore the structure-activity relationship and identify compounds with improved potency and pharmacological profiles.

Examples of Derivatives and Their Potential:

Compound NameModification from Parent StructurePotential SignificanceCitation
Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate The ketone of the trifluoroacetyl group is reduced to a hydroxyl group.Creates a chiral center and introduces a hydrogen bond donor, which can lead to new and improved interactions with a biological target. sigmaaldrich.com
Ethyl 3-(2,2,2-trifluoroacetamido)benzoate The ketone is replaced with an amide linkage.The amide group can form different hydrogen bonds compared to the ketone, potentially altering target specificity and improving drug-like properties. bldpharm.com

Through such synthetic elaborations, the fundamental scaffold of this compound contributes to the development of new chemical entities that may ultimately become effective treatments for a variety of diseases.

Utility As an Intermediate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds, including Pyrazolines and Triazoles

The 1,3-dicarbonyl-like structure of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate makes it an excellent starting material for the synthesis of various heterocyclic compounds. The trifluoromethyl-β-diketone moiety is a well-established synthon for constructing rings that are prevalent in biologically active molecules.

Pyrazolines and Pyrazoles: The reaction of β-diketones with hydrazine (B178648) derivatives is a classical and efficient method for synthesizing pyrazoles and their partially saturated analogs, pyrazolines. rsc.org In the case of this compound, the two carbonyl groups (the ketone of the trifluoroacetyl group and the ester) exhibit different electrophilicity. The more reactive keto group readily undergoes condensation with hydrazine. This reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole (B372694) ring. The presence of the trifluoromethyl group is crucial, as it often directs the regioselectivity of the cyclization and imparts unique properties to the final heterocyclic product. A general approach for preparing polyfunctionalized 3-trifluoromethylpyrazoles involves the (3+2)-cycloaddition of trifluoroacetonitrile (B1584977) imines with enones, leading to pyrazolines that are then oxidized. nih.gov Another method involves the direct condensation of trifluoromethyl-β-diketones with hydrazines. google.com

A plausible reaction pathway for the synthesis of a trifluoromethyl-substituted pyrazoline from this compound is outlined below:

StepReactantsConditionsProduct
1This compound, Hydrazine (NH₂NH₂)Acid or Base CatalystIntermediate Hydrazone
2Intermediate HydrazoneHeat, Dehydration3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)benzoic acid derivative

Triazoles: The synthesis of 1,2,3-triazoles can also be achieved using β-ketoester starting materials like this compound. A well-established method is the base-catalyzed cycloaddition of azides with the enolate of the β-ketoester. nih.govgoogle.com This reaction provides a metal-free alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction proceeds by forming a highly reactive enolate from the β-ketoester, which then attacks the azide (B81097) in a [3+2] cycloaddition manner. nih.govgoogle.comescholarship.org This approach can yield highly substituted 1,2,3-triazoles, including 5-hydroxy-1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. nih.govescholarship.org The trifluoromethyl group on the starting material is retained in the final triazole product, making it a key building block for fluorinated triazole derivatives. mdpi.comresearchgate.net

Precursor for Fluorinated Natural Products and Analogs

Natural products are a cornerstone of drug discovery, but their direct use can be limited by factors such as metabolic instability or poor pharmacokinetic profiles. The introduction of fluorine into a natural product scaffold can significantly enhance these properties. nih.govacs.org While naturally occurring organofluorine compounds are rare, the synthesis of fluorinated analogs of complex natural products is a major focus in medicinal chemistry. nih.gov

This compound serves as a valuable precursor for creating fragments that can be incorporated into the synthesis of these fluorinated analogs. The trifluoromethyl-phenyl moiety can be used to construct more complex structures that mimic the core of a natural product, but with the added benefits of the CF₃ group. Although direct synthesis of a complex natural product analog from this specific starting material requires multiple steps, its utility lies in providing a readily available source of the fluorinated aromatic core. Metabolic engineering approaches are also being developed to incorporate fluorine into polyketide natural products, highlighting the demand for fluorinated building blocks. mdpi.com

Applications in the Synthesis of Agrochemicals

The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. Its presence can increase the efficacy and metabolic stability of the active ingredient. Phenyl ketone structures are also found in a variety of herbicides and insecticides. nih.gov Therefore, building blocks like this compound, which combine both a phenyl ketone and a trifluoromethyl group, are of significant interest in the agrochemical industry. echemi.com

For example, trifluoromethyl-substituted pyrazoles, which can be synthesized from trifluoromethyl-β-diketones, are known to be privileged structures in agrochemicals. nih.gov Furthermore, benzoate (B1203000) derivatives themselves, such as methyl benzoate and ethyl benzoate, have shown insecticidal properties. google.comresearchgate.net While a direct line from this compound to a commercialized agrochemical is not always straightforward, it represents a key intermediate for synthesizing new candidate compounds. Its derivatives are screened for potential activity as herbicides or insecticides. For instance, trifluoromethyl ketones have been synthesized and tested as inhibitors of antennal esterases in insects. google.com

Strategic Advantages of the Trifluoroacetyl Group in Diverse Synthetic Pathways

The trifluoroacetyl group (-COCF₃) is more than just a reactive handle; it imparts several strategic advantages in organic synthesis and drug design.

Electronic Effects and Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the keto group in this compound highly susceptible to nucleophilic attack, facilitating reactions like condensations and reductions. This high reactivity allows for selective transformations at the ketone site while leaving other functional groups, like the ethyl ester, intact under certain conditions.

Orthogonal Protecting Group: The trifluoroacetyl group can also be used as a protecting group for amines and alcohols. It is stable under strongly acidic conditions where other protecting groups might be cleaved, but it can be easily removed under mild basic conditions. This orthogonality makes it a valuable tool in multi-step syntheses of complex molecules, such as peptides and energetic materials.

Catalytic Applications and Material Science Potential

Role in Organocatalysis or Transition-Metal Catalysis

The catalytic utility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate would likely stem from its identity as a β-ketoester. This class of compounds is well-regarded in both organocatalysis and transition-metal catalysis for its ability to act as a precursor to reactive intermediates.

Organocatalysis:

In the field of organocatalysis, β-ketoesters are frequently employed as pronucleophiles. The acidic α-proton, situated between the two carbonyl groups, can be readily abstracted by an organocatalyst, such as a chiral amine or a thiourea (B124793) derivative, to form a stabilized enolate. This enolate can then participate in a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. Given the strong electron-withdrawing nature of the trifluoroacetyl group, the acidity of the α-proton in this compound would be significantly enhanced, facilitating enolate formation under mild conditions.

Transition-Metal Catalysis:

In transition-metal catalysis, β-ketoesters can serve as versatile ligands or substrates. They can coordinate to a metal center through the oxygen atoms of the carbonyl groups, forming stable chelate complexes. These complexes can then undergo a range of transformations. For instance, decarboxylative allylation is a common reaction where a palladium catalyst facilitates the loss of the ester group and subsequent formation of a new carbon-carbon bond.

While direct experimental evidence for this compound in these roles is sparse, the fundamental reactivity of the β-ketoester moiety provides a strong basis for its potential application. The trifluoromethyl group could also impart unique reactivity and selectivity in such catalytic transformations.

Applications in Polymer Synthesis

The bifunctional nature of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uk

Potential as a Monomer:

This compound could potentially be used in polycondensation reactions. The ester group could undergo transesterification with a diol, while the aromatic ring could be functionalized to introduce another reactive site for polymerization. For example, reduction of the keto group to a hydroxyl group would create a hydroxy ester, which could then be polymerized to form a fluorinated polyester. Such polymers could exhibit enhanced properties due to the presence of the trifluoromethyl group.

Precursor to Polymerizable Monomers:

Alternatively, this compound can serve as a starting material for the synthesis of more complex, polymerizable monomers. For instance, the aromatic ring could be subjected to nitration, followed by reduction to an amine, yielding an aminobenzoate derivative. This derivative could then be reacted with other monomers to produce fluorinated polyamides or polyimides. The trifluoroacetyl group would be carried into the final polymer structure, imparting its characteristic properties.

While specific examples of polymers derived directly from this compound are not readily found in the literature, the principles of polymer chemistry suggest its viability as a building block for novel fluorinated materials.

Future Perspectives and Research Outlook

Emerging Synthetic Methodologies for Trifluoroacetylated Compounds

The development of efficient and versatile methods for introducing the trifluoroacetyl group into aromatic systems is critical for advancing research. While traditional methods like Friedel-Crafts acylation are established, contemporary research focuses on novel catalytic systems that offer broader substrate scope, milder reaction conditions, and improved functional group tolerance.

Recent advancements include palladium-catalyzed trifluoroacetylation, which utilizes novel, stable, and easily handled reagents like N-phenyl-N-tosyltrifluoroacetamide. organic-chemistry.orgacs.orgnih.gov This method allows for the smooth trifluoroacetylation of (hetero)arylboronic acids with excellent functional group tolerance, accommodating sensitive moieties such as chloro, trimethylsilyl, and benzoyl groups. organic-chemistry.org Optimization studies have shown that the combination of a palladium source like Pd(dba)₂ with a bulky monodentate phosphine (B1218219) ligand is crucial for the reaction's efficiency. organic-chemistry.org The reaction is scalable and can be performed with low catalyst loading, making it suitable for larger-scale synthesis. acs.orgnih.gov Mechanistic studies and Density Functional Theory (DFT) calculations suggest a pathway involving the oxidative addition of the reagent's C–N bond to the palladium center. organic-chemistry.org

Another significant development is the use of mechanochemistry, an environmentally conscious approach that often proceeds solvent-free. nih.govacs.org Nickel-catalyzed, dysprosium(III) oxide-mediated defluorinative coupling of trifluoroacetamides with various arylating agents (including arylboronic acids and trimethoxyphenylsilanes) provides a direct route to trifluoroacetylated aromatic compounds. nih.govacs.org This technique is noted for being an energy-efficient process. nih.gov

Furthermore, highly reactive reagents like trifluoroacetyl triflate (TFAT) are being explored for their power in trifluoroacetylating diverse nucleophiles under mild conditions. mdpi.com The development of new reagents and protocols, such as photoredox catalysis, is expanding the toolkit available to chemists, enabling the synthesis of increasingly complex fluorinated molecules. selvita.com

MethodologyCatalyst/ReagentKey AdvantagesRelevant Findings
Palladium-Catalyzed Cross-Coupling Pd(dba)₂ / Bulky Phosphine Ligand; N-phenyl-N-tosyltrifluoroacetamideHigh functional group tolerance; Stable, easy-to-handle reagent; Scalable. organic-chemistry.orgacs.orgEffective for a wide range of (hetero)arylboronic acids, including those with sensitive functional groups. organic-chemistry.org
Mechanochemical Defluorinative Arylation NiBr₂ / Dy₂O₃Solvent-free; Energy-efficient; Employs various arylating agents. nih.govacs.orgProvides a sustainable route for the functionalization of pre-existing amide fragments. nih.gov
Use of Highly Reactive Reagents Trifluoroacetyl triflate (TFAT)Extremely powerful trifluoroacetylating agent for challenging substrates. mdpi.comEffective for trifluoroacylation of alcohols, amines, and activated aromatic substrates. mdpi.comresearchgate.net
Photoredox Catalysis N/AMild reaction conditions; Access to unique structural fragments. selvita.comEnables trifluoromethylation of heteroaromatic systems, expanding chemical space for drug discovery. selvita.com

Exploration of Novel Biological Targets and Therapeutic Areas

The trifluoromethyl ketone (TFMK) moiety present in Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a potent electrophile and a key pharmacophore that acts as a transition-state analog inhibitor for various enzymes. beilstein-journals.orgnih.gov This has prompted extensive research into its potential against a wide range of diseases.

Trifluoromethyl ketones are well-established as reversible covalent inhibitors of serine and cysteine proteases. nih.govresearchgate.net This has led to the development of TFMK-containing compounds as potential therapeutics for viral diseases by targeting enzymes like the SARS-CoV 3CL protease. nih.govresearchgate.net The electrophilic carbonyl carbon of the TFMK group is attacked by the cysteine residue in the enzyme's active site, forming a stable hemithioketal adduct. nih.gov

More recently, aromatic trifluoromethyl ketones have been characterized as a novel "warhead" for designing covalently reversible inhibitors targeting non-catalytic cysteine residues in kinases. nih.gov This approach has led to the successful design of potent and selective inhibitors for Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptor 4 (FGFR4), highlighting their potential in oncology and autoimmune diseases. nih.gov

Beyond proteases and kinases, trifluoroacetylated compounds are being explored as inhibitors of other enzyme classes. For instance, N-trifluoroacetyl groups have been used as a zinc-binding group in the design of histone deacetylase (HDAC) inhibitors, which have shown promising cytotoxic activity against breast cancer cell lines. nih.gov Trifluoromethyl ketones also demonstrate inhibitory activity against carboxylesterases (CEs), which has implications for both pharmaceutical and agrochemical applications. nih.gov Additionally, certain TFMKs have exhibited antimicrobial activity against various bacteria and yeasts, with evidence suggesting membrane transporters as a potential target. nih.gov The inherent properties of the trifluoromethyl group, such as enhancing metabolic stability and lipophilicity, make it a valuable component in designing drugs for antiviral and anticancer applications. mdpi.comwechemglobal.com

Biological Target ClassSpecific Example(s)Therapeutic AreaMechanism of Action
Cysteine/Serine Proteases SARS-CoV 3CL Protease nih.govresearchgate.netAntiviral (e.g., COVID-19)Reversible covalent inhibition via hemithioketal formation with active site cysteine. nih.gov
Kinases Janus Kinase 3 (JAK3), FGFR4 nih.govOncology, Autoimmune DiseasesCovalently reversible inhibition by targeting a non-catalytic cysteine residue. nih.gov
Histone Deacetylases (HDACs) HDACs overexpressed in breast cancer nih.govOncology (Breast Cancer)Trifluoroacetyl group acts as a zinc-binding group (ZBG) to inhibit enzyme activity. nih.gov
Carboxylesterases (CEs) Human Carboxylesterase 1 nih.govPharmaceuticals, AgrochemicalsActs as a transition-state analogue, forming a tetrahedral adduct with the active site serine. nih.gov
Bacterial Targets Membrane Transporters nih.govInfectious DiseasesInhibition of membrane transporters, potentially enhanced by synergistic effects with other agents. nih.gov

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of trifluoroacetylated compounds. In silico techniques provide profound insights into reaction mechanisms, binding interactions, and pharmacokinetic properties, thereby guiding rational drug design and reducing the need for extensive empirical screening. mdpi.comnih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of novel synthetic reactions. For example, DFT studies supported a non-radical pathway for the palladium-catalyzed trifluoroacetylation of arylboronic acids, identifying the oxidative addition step as key to activating the trifluoroacetylation reagent. organic-chemistry.org Computational analysis has also been used to investigate the conformational properties of highly reactive reagents like trifluoroacetyl triflate, providing a deeper understanding of their reactivity. mdpi.comresearchgate.net

In drug discovery, molecular docking and molecular dynamics (MD) simulations are routinely used to predict and analyze the binding modes of TFMK inhibitors with their biological targets. nih.gov Such studies were critical in modeling the covalent adducts between TFMK inhibitors and the SARS-CoV 3CL protease, rationalizing their inhibitory activity. nih.gov Similarly, the combination of quantum mechanical computations and MD simulations has been used to unravel the complex balance between the intrinsic reactivity of the fluorinated ketone and the steric effects that govern its binding to carboxylesterases. nih.gov

Ligand-based in silico design has been successfully employed to create new series of compounds, such as HDAC inhibitors where the traditional hydroxamic acid zinc-binding group was replaced with a trifluoroacetyl moiety. nih.gov These computational predictions, which suggested favorable pharmacokinetic properties, were subsequently validated through synthesis and biological evaluation. nih.gov

Computational MethodApplication AreaSynergy with ExperimentExample
Density Functional Theory (DFT) Reaction Mechanism AnalysisElucidates transition states and reaction pathways, guiding the optimization of synthetic conditions.Calculating the energy profile for the oxidative addition step in palladium-catalyzed trifluoroacetylation. organic-chemistry.org
Molecular Docking Structure-Based Drug DesignPredicts binding poses of inhibitors in an enzyme's active site, guiding the design of more potent derivatives.Modeling the covalent interaction between a TFMK inhibitor and the Cys-145 residue of SARS-CoV 3CL protease. nih.gov
Molecular Dynamics (MD) Simulations Binding Stability AnalysisValidates the stability of predicted protein-ligand complexes over time, providing a more dynamic view of the interaction.Assessing the stability of TFMK inhibitors within the binding gorge of human carboxylesterase 1. nih.gov
In Silico ADME/Tox Prediction Pharmacokinetic ProfilingPre-screens drug candidates for properties like absorption and metabolism, prioritizing compounds for synthesis and in vitro testing. mdpi.comEvaluating novel isatin (B1672199) derivatives for drug-likeness and bioavailability before extensive biological assays. mdpi.com

Prospects for High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The search for new therapeutic agents based on the trifluoroacetyl scaffold is greatly enhanced by modern drug discovery platforms. High-Throughput Screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large numbers of molecules, significantly accelerating the identification of lead compounds. nih.govcriver.com

HTS allows for the automated testing of vast compound libraries against specific biological targets. criver.com Libraries containing hundreds of thousands of diverse, drug-like molecules can be screened to find initial "hits." nih.gov For example, an HTS campaign of a 100,000-compound library was used to identify novel inhibitors of the influenza A virus, revealing several new chemical classes with antiviral activity. nih.gov Screening libraries are often curated to exclude problematic structures and can be either diverse collections or focused libraries designed to target specific protein families like kinases or G-protein-coupled receptors. thermofisher.com

To populate these libraries, efficient and modular synthetic approaches are required. Flow chemistry is emerging as a superior technology for the rapid assembly of compound libraries, offering advantages in speed, automation, and waste reduction over traditional batch synthesis. nih.gov This method is ideal for generating a large number of analogs for structure-activity relationship (SAR) studies. nih.gov

Another powerful strategy is the use of "click chemistry," such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. Accelerated SuFEx click chemistry enables the modular and systematic synthesis of discrete libraries by reliably connecting molecular fragments. rsc.org This approach streamlines the synthetic workflow and aligns with modern drug discovery methodologies that prioritize the rapid generation and assessment of compound libraries to hasten the identification of promising drug candidates. rsc.org The application of these technologies to trifluoroacetylated scaffolds like this compound will undoubtedly uncover novel derivatives with optimized biological activities.

TechnologyPrincipleRole in Derivative DiscoveryAdvantages
High-Throughput Screening (HTS) Automated biological testing of large numbers of compounds in miniaturized format (e.g., 384-well plates). stanford.eduRapidly identifies "hit" compounds with desired biological activity from large, diverse libraries. nih.govSpeed; Efficiency; Identifies novel chemical scaffolds.
Combinatorial & Flow Chemistry Automated, continuous-flow synthesis of molecules. nih.govEnables the rapid and efficient production of libraries of related compounds for SAR studies. nih.govFast reaction times; Improved safety and scalability; Reduced waste. nih.gov
Modular Click Chemistry (e.g., SuFEx) Utilizes highly reliable and specific reactions to connect molecular building blocks. rsc.orgAllows for the systematic and efficient synthesis of discrete compound libraries with high diversity. rsc.orgHigh yields; Simple reaction conditions; Broad scope of reactants.
Focused Libraries Collections of compounds designed to interact with a specific target class (e.g., kinases). thermofisher.comIncreases the probability of finding hits against a known target family by screening pre-selected, relevant chemistry.Higher hit rates compared to diverse libraries; Enriches for desired pharmacophores. thermofisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, and what reaction conditions critically impact yield?

  • Synthesis Methodology : The compound is typically synthesized via acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key factors include temperature control (0–5°C to prevent side reactions) and the use of a base (e.g., pyridine) to neutralize HCl byproducts . Alternative routes involve Friedel-Crafts acylation of ethyl benzoate derivatives using TFAA and Lewis acid catalysts (e.g., AlCl₃), though regioselectivity must be carefully monitored .
  • Reaction Optimization :

ConditionTypical RangeImpact on Yield
Temperature0–25°CHigher yields at lower temps due to reduced decomposition
SolventDichloromethane (DCM)Polar aprotic solvents enhance acylation efficiency
Molar Ratio (TFAA:Substrate)1.2:1Excess TFAA improves conversion but risks over-acylation

Q. How is this compound characterized to confirm structural integrity?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Distinct signals for the ethyl ester (–OCH₂CH₃, δ ~1.3–1.4 ppm for CH₃; δ ~4.3–4.4 ppm for CH₂) and trifluoroacetyl group (C=O at δ ~170–175 ppm in ¹³C NMR; CF₃ at δ ~110–120 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (trifluoroacetyl) .
  • Mass Spectrometry : Molecular ion peak at m/z 246 (C₁₁H₉F₃O₃⁺) with fragmentation patterns confirming ester and acyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Data Discrepancy Analysis :

  • Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for bioassays). Impurities like unreacted TFAA or hydrolyzed products (e.g., 3-trifluoroacetylbenzoic acid) may skew results .
  • Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤1% in cellular assays) and biological models (e.g., cell line-specific metabolic pathways) to minimize variability .

Q. What strategies improve regioselectivity during trifluoroacetylation in analogous benzoate ester syntheses?

  • Regioselective Approaches :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at specific positions on the benzene ring to direct acylation .
  • Catalytic Systems : Use Brønsted acid catalysts (e.g., H₂SO₄) to stabilize transition states, favoring para-substitution in Friedel-Crafts reactions .
    • Case Study : Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS 24568-14-7) achieved >90% para-selectivity using TFAA and H₂SO₄ in DCM at –10°C .

Methodological Considerations

Q. What are the applications of this compound in medicinal chemistry research?

  • Intermediate for Drug Discovery : The trifluoroacetyl group enhances electrophilicity, making it a key precursor for synthesizing kinase inhibitors or antimicrobial agents. For example, derivatives with thiazole or piperazine moieties exhibit anti-proliferative activity .
  • Metabolic Stability Studies : The CF₃ group reduces metabolic degradation in vitro, enabling its use in probing cytochrome P450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.